molecular formula C23H25NO3 B11304456 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(4-ethoxyphenyl)propanamide

3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(4-ethoxyphenyl)propanamide

Cat. No.: B11304456
M. Wt: 363.4 g/mol
InChI Key: MCDZOFJESCNGJU-UHFFFAOYSA-N
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Description

3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(4-ethoxyphenyl)propanamide is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a 3,4-dimethylphenyl group and an ethoxyphenyl group attached to a propanamide moiety. Furan derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(4-ethoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the propanamide moiety can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the propanamide moiety.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(4-ethoxyphenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(4-ethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, furan derivatives are known to inhibit the activity of certain kinases and transcription factors, leading to anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(4-ethoxyphenyl)propanamide is unique due to its specific substitution pattern on the furan ring and the presence of both dimethylphenyl and ethoxyphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

IUPAC Name

3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(4-ethoxyphenyl)propanamide

InChI

InChI=1S/C23H25NO3/c1-4-26-20-9-7-19(8-10-20)24-23(25)14-12-21-11-13-22(27-21)18-6-5-16(2)17(3)15-18/h5-11,13,15H,4,12,14H2,1-3H3,(H,24,25)

InChI Key

MCDZOFJESCNGJU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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